molecular formula C8H12ClN B1197361 N,N-dimethylaniline hydrochloride CAS No. 5882-44-0

N,N-dimethylaniline hydrochloride

Cat. No. B1197361
CAS RN: 5882-44-0
M. Wt: 157.64 g/mol
InChI Key: WOAZEKPXTXCPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05648443

Procedure details

Thereafter, lithium tetrakis(pentafluorophenyl)borate (16 mmol) was reacted with dimethylaniline hydrochloride (16 mmol) in water, to obtain 11.4 mmol of dimethylanilinium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([B-:8]([C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])([C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([F:28])=[C:22]([F:29])[C:21]=2[F:30])[C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])=[C:6]([F:42])[C:5]([F:43])=[C:4]([F:44])[C:3]=1[F:45].[Li+].Cl.[CH3:48][N:49]([CH3:56])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>O>[F:37][C:36]1[C:31]([B-:8]([C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])([C:7]2[C:6]([F:42])=[C:5]([F:43])[C:4]([F:44])=[C:3]([F:45])[C:2]=2[F:1])[C:20]2[C:21]([F:30])=[C:22]([F:29])[C:23]([F:28])=[C:24]([F:27])[C:25]=2[F:26])=[C:32]([F:41])[C:33]([F:40])=[C:34]([F:39])[C:35]=1[F:38].[CH3:48][NH+:49]([CH3:56])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]
Name
Quantity
16 mmol
Type
reactant
Smiles
Cl.CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.4 mmol
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.